molecular formula C16H22N2O2 B11098318 5-acetyl-1-(3-methylbutyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

5-acetyl-1-(3-methylbutyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

Cat. No.: B11098318
M. Wt: 274.36 g/mol
InChI Key: ZKWQAPKALAFJNV-UHFFFAOYSA-N
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Description

5-Acetyl-1-(3-methylbutyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is a complex organic compound that belongs to the benzodiazepine family Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-acetyl-1-(3-methylbutyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one typically involves multi-step organic reactions. One common method involves the condensation of an appropriate benzodiazepine precursor with an acetylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Advanced purification techniques, such as recrystallization or chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-1-(3-methylbutyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

5-Acetyl-1-(3-methylbutyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various benzodiazepine derivatives with potential pharmacological activities.

    Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including anxiolytic and anticonvulsant properties.

    Industry: The compound is investigated for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-acetyl-1-(3-methylbutyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one involves its interaction with specific molecular targets in the body. It is believed to bind to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA neurotransmission. This leads to a calming effect on the central nervous system, which is characteristic of benzodiazepines.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.

    Lorazepam: Another benzodiazepine used for its anxiolytic and anticonvulsant effects.

    Clonazepam: Known for its anticonvulsant and muscle relaxant properties.

Uniqueness

5-Acetyl-1-(3-methylbutyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is unique due to its specific chemical structure, which may confer distinct pharmacological properties compared to other benzodiazepines

Properties

Molecular Formula

C16H22N2O2

Molecular Weight

274.36 g/mol

IUPAC Name

1-acetyl-5-(3-methylbutyl)-2,3-dihydro-1,5-benzodiazepin-4-one

InChI

InChI=1S/C16H22N2O2/c1-12(2)8-10-18-15-7-5-4-6-14(15)17(13(3)19)11-9-16(18)20/h4-7,12H,8-11H2,1-3H3

InChI Key

ZKWQAPKALAFJNV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C(=O)CCN(C2=CC=CC=C21)C(=O)C

Origin of Product

United States

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